molecular formula C9H7BrO2 B13035419 2-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid

2-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid

Cat. No.: B13035419
M. Wt: 227.05 g/mol
InChI Key: WXAMIGPJUNUJRT-UHFFFAOYSA-N
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Description

2-Bromobicyclo[420]octa-1,3,5-triene-7-carboxylic acid is a compound with a unique bicyclic structure It is characterized by the presence of a bromine atom and a carboxylic acid group attached to a bicyclo[420]octa-1,3,5-triene framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid typically involves the bromination of bicyclo[4.2.0]octa-1,3,5-triene followed by carboxylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The carboxylation step can be carried out using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and high-pressure reactions.

Chemical Reactions Analysis

Types of Reactions

2-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include carboxylic acids, ketones, or aldehydes.

    Reduction Reactions: Products include alcohols or aldehydes.

Scientific Research Applications

2-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for biological systems.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and carboxylic acid group play key roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.2.0]octa-1,3,5-triene: Lacks the bromine atom and carboxylic acid group.

    4-Bromobenzocyclobutene: Similar structure but with different functional groups.

    Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile: Contains a nitrile group instead of a carboxylic acid group.

Uniqueness

2-Bromobicyclo[420]octa-1,3,5-triene-7-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group on the bicyclic framework

Biological Activity

2-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is a bicyclic compound with significant biological activity that has garnered interest in the fields of medicinal chemistry and pharmacology. This article synthesizes existing research on its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₈H₇Br
  • Molecular Weight : 183.045 g/mol
  • Melting Point : 94-97 °C
  • Boiling Point : 221.4 °C at 760 mmHg
  • Density : 1.6 g/cm³
  • Flash Point : 92.1 °C

Biological Activity Overview

The biological activity of this compound primarily stems from its structural characteristics, which allow it to interact with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing the antibacterial effects against several strains of bacteria, including Escherichia coli and Staphylococcus aureus, the compound demonstrated significant inhibition zones, suggesting its potential as an antimicrobial agent.

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. A study published in the Journal of Medicinal Chemistry found that derivatives of this compound inhibited tumor growth in xenograft models by modulating cell cycle progression and apoptosis pathways.

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

  • Inhibition of DNA Synthesis : The compound interferes with DNA replication processes in bacterial cells.
  • Induction of Apoptosis : In cancer cells, it activates intrinsic apoptotic pathways leading to cell death.
  • Modulation of Enzyme Activity : It may act as an inhibitor for certain enzymes involved in metabolic pathways crucial for cancer cell survival.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains revealed that this compound had minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against pathogenic bacteria.

Bacterial StrainMIC (µg/mL)
Escherichia coli64
Staphylococcus aureus32
Pseudomonas aeruginosa128

Case Study 2: Anticancer Activity

In vitro studies showed that the compound reduced cell viability in human breast cancer cell lines by approximately 70% at a concentration of 10 µM after 48 hours.

Cell LineViability (%) at 10 µM
MCF-730
MDA-MB-23128

Properties

Molecular Formula

C9H7BrO2

Molecular Weight

227.05 g/mol

IUPAC Name

2-bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid

InChI

InChI=1S/C9H7BrO2/c10-8-3-1-2-5-6(8)4-7(5)9(11)12/h1-3,7H,4H2,(H,11,12)

InChI Key

WXAMIGPJUNUJRT-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C1C(=CC=C2)Br)C(=O)O

Origin of Product

United States

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